

A Comparative Guide to the Spectroscopic Data of Allyl Acetoacetate and Its Derivatives

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Compound of Interest

Compound Name: *Allyl acetoacetate*

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This guide provides a comparative analysis of the spectroscopic data for **allyl acetoacetate** and its structurally related derivatives, allyl acetate and ethyl acetoacetate. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in structured tables and provides detailed experimental protocols for these analytical techniques.

Spectroscopic Data Comparison

The following tables present a side-by-side comparison of the available spectroscopic data for **allyl acetoacetate**, allyl acetate, and ethyl acetoacetate. Please note that a complete set of experimental data for **allyl acetoacetate** is not readily available in public databases.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	CH ₃	-CH ₂ - (keto)	=CH-	=CH ₂	O-CH ₂ -
Allyl Acetoacetate	~2.2	~3.4	~5.9	~5.2, ~5.3	~4.6
Allyl Acetate	2.078	-	5.901	5.32, 5.23	4.569[1]
Ethyl Acetoacetate (Keto)	2.28	3.46	-	-	4.21 (q)
Ethyl Acetoacetate (Enol)	1.99	-	5.04	-	4.17 (q)

Note: Data for **Allyl Acetoacetate** is estimated based on typical values for similar functional groups. Data for Ethyl Acetoacetate reflects the keto-enol tautomerism.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	CH ₃	-CH ₂ -	=CH-	=CH ₂	O-CH ₂ -	C=O (keto)	C=O (ester)
Allyl Acetoacetate	~30	~50	~132	~118	~65	~200	~167
Allyl Acetate	20.7	-	132.1	118.2	65.0	-	170.3
Ethyl Acetoacetate (Keto)	30.18	50.16	-	-	61.42	200.75	167.15

Note: Data for **Allyl Acetoacetate** is estimated based on typical values for similar functional groups.

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

Compound	C=O Stretch (Ester)	C=O Stretch (Keto)	C=C Stretch	C-O Stretch	=C-H Stretch
Allyl Acetoacetate	~1740	~1720	~1650	~1200	~3080
Allyl Acetate	~1745	-	~1647	~1230	~3085
Ethyl Acetoacetate	~1740 (keto), ~1650 (enol)	~1720 (keto)	~1650 (enol)	~1180	-

Note: Data for **Allyl Acetoacetate** is estimated based on characteristic absorption bands.

Table 4: Mass Spectrometry Data (m/z of Major Peaks)

Compound	Molecular Ion [M] ⁺	Base Peak	Other Key Fragments
Allyl Acetoacetate	142.06	43	41, 58
Allyl Acetate	100.05	43	41, 58, 59
Ethyl Acetoacetate	130.06	43	88, 70, 61

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- **Sample Preparation:** Approximately 5-10 mg of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
- **Instrumentation:** Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Parameters:
 - Number of Scans: 16-64 scans are typically acquired for sufficient signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Pulse Width: A 30° or 90° pulse is used.
 - Spectral Width: A spectral width of approximately 16 ppm is used.
- ^{13}C NMR Parameters:
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (1024 or more) is required.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is used.
 - Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectra Acquisition:

- Sample Preparation: A single drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample spectrum is then recorded.

- Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is commonly used.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

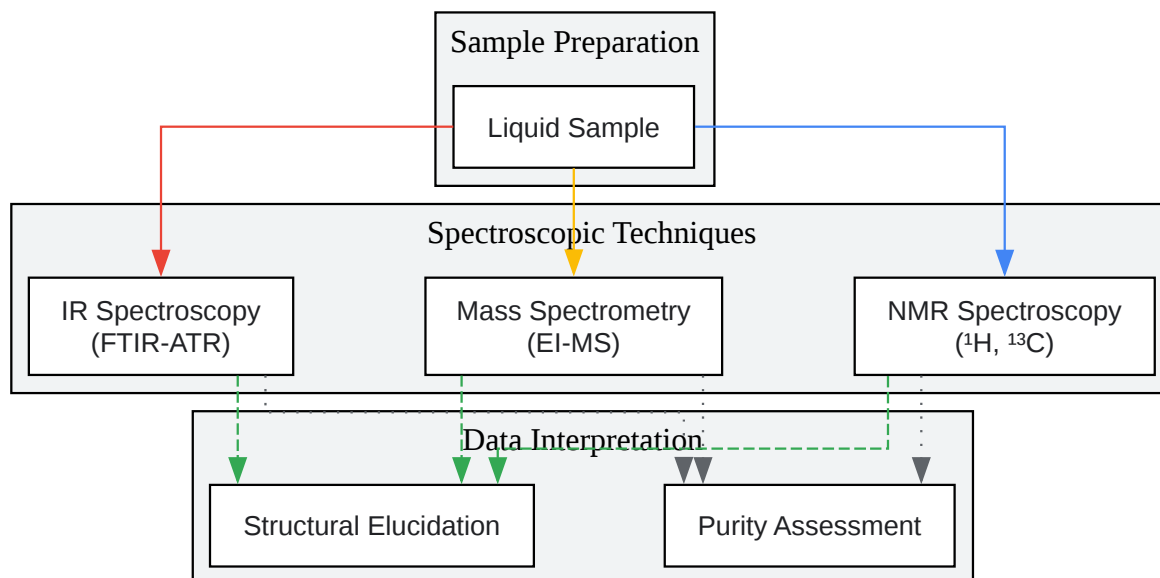
Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectra Acquisition:

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatography (GC) interface. The sample is vaporized in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Allyl acetate(591-87-7) ¹H NMR spectrum [chemicalbook.com]
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